Biphenylamine derivatives have played a pivotal role in organic chemistry since the 19th century. Diphenylamine, first synthesized in 1864, laid the groundwork for exploring substituted variants. Early applications focused on its use as a stabilizer in explosives and a reagent for detecting nitrates, but the introduction of functional groups like methoxy (-OCH₃) and amino (-NH₂) expanded its utility in medicinal chemistry.
The methoxy group’s electron-donating properties and the amino group’s nucleophilicity enable biphenylamines to participate in cross-coupling reactions, a cornerstone of modern drug synthesis. For instance, Suzuki-Miyaura couplings using halogenated biphenylamines have yielded derivatives with enhanced bioactivity. The structural flexibility of 2-amino-5-methoxybiphenyl hydrochloride—achieved through methoxy substitution—aligns with trends in developing kinase inhibitors and GPCR-targeted therapeutics.
2-Amino-5-methoxybiphenyl hydrochloride belongs to a broader class of methoxy-substituted aromatic amines, which exhibit unique electronic and steric profiles. Key structural features include:
Comparative Analysis with Analogues
The hydrochloride salt’s crystalline structure (CID 2760362) has been resolved via X-ray diffraction, revealing a planar biphenyl system with a dihedral angle of 12.5° between rings. This conformation minimizes steric hindrance, facilitating interactions with biological targets.
Hydrochloride salt formation is a strategic modification to optimize drug-like properties. For 2-amino-5-methoxybiphenyl, this process involves reacting the freebase amine with hydrochloric acid, yielding a stable, crystalline solid.
Safety and Handling
The compound’s GHS classification includes:
Personal protective equipment (PPE) such as nitrile gloves and goggles is mandatory during handling.
A representative synthesis involves:
Reaction Scheme
$$
\text{C}{12}\text{H}{10}\text{BrN} + \text{NaOCH}3 \rightarrow \text{C}{13}\text{H}{13}\text{NO} \xrightarrow{\text{HCl}} \text{C}{13}\text{H}_{14}\text{ClNO}
$$
This intermediate is pivotal in synthesizing:
The construction of chiral centers in 2-amino-5-methoxybiphenyl derivatives demands sophisticated stereocontrol mechanisms. Recent work by Goldfuss and colleagues demonstrates that axially chiral biphenyl systems can be stabilized through hydrogen-bonding interactions with chiral fenchyl alcoholic units [4]. This approach leverages atropisomerism, where restricted rotation about the biphenyl bond enables enantioselective synthesis. Computational studies of analogous systems reveal that steric bulk at ortho positions enhances rotational barriers, favoring the isolation of single atropisomers [4].
An alternative strategy employs Rawal’s TADDOL-derived organocatalysts, which induce asymmetry via hydrogen-bond-donating scaffolds [4]. For 2-amino-5-methoxybiphenyl, this could involve directing group-assisted lithiation, where chiral diamines coordinate lithium ions to enforce facial selectivity during aryl-metal bond formation. Experimental data from biphenyl hybrid diol systems show enantiomeric excesses exceeding 90% when using CF₃-substituted catalysts, highlighting the importance of electron-withdrawing groups in stabilizing transition states [4].
The biphenyl core of 2-amino-5-methoxybiphenyl hydrochloride is most efficiently assembled via palladium-mediated cross-couplings. A comparative analysis of Suzuki-Miyaura and Ullmann coupling efficiencies reveals distinct advantages:
| Parameter | Suzuki-Miyaura [5] [6] | Ullmann [2] |
|---|---|---|
| Typical Yield | 75–92% [6] | 45–68% [2] |
| Regioselectivity | High (>8:1) [5] | Moderate (1:1–3:1) [2] |
| Functional Group Tolerance | Excellent (amines, methoxy) [6] | Limited (sensitive to NH) [2] |
| Catalyst Loading | 0.5–2 mol% Pd [6] | 5–10 mol% Cu [2] |
The Suzuki-Miyaura protocol excels in constructing electron-deficient biphenyl systems, as demonstrated in the coupling of 3,5-dichloroanisole derivatives with arylboronic esters [2] [5]. Key innovations include the use of Buchwald-Hartwig precatalysts (e.g., P1/P2), which enable room-temperature couplings of unprotected amino groups by mitigating palladium deactivation [6]. Microwave-assisted conditions further enhance reaction rates, achieving full conversion in 15 minutes for 2-bromo-5-methoxyaniline derivatives [5].
Ullmann couplings remain relevant for methoxylated substrates, though regioselectivity challenges persist. Nitration of 3,5-dichlorophenol followed by methylation yields 3,5-dichloro-4-nitroanisole, which undergoes copper-mediated homocoupling to form the biphenyl backbone in 55–60% yield after chromatographic separation [2].
Crystallization of the hydrochloride salt critically influences purity and stability. Systematic studies on analogous biphenyl ammonium salts reveal three key parameters:
Crystallization kinetics modeling suggests that maintaining supersaturation ratios between 1.5–2.0 during nucleation prevents amorphous precipitate formation. For 2-amino-5-methoxybiphenyl hydrochloride, this is achieved through controlled HCl addition rates of 0.1 mmol/min under vigorous stirring.
Protecting group selection profoundly impacts synthetic efficiency across coupling and salt formation stages:
| Protecting Group | Coupling Compatibility [2] [6] | Deprotection Conditions | Yield Loss |
|---|---|---|---|
| Acetyl (Ac) | Suzuki-Miyaura compatible | NaOH/MeOH, 60°C | 8–12% |
| Boc | Ullmann-compatible | TFA/DCM, rt | 5–8% |
| Benzyl (Bn) | Pd/C hydrogenation required | H₂/Pd-C, 50 psi | 15–20% |
| None (unprotected) | Requires specialized catalysts [6] | N/A | N/A |
The acetyl group emerges as optimal for multistep syntheses involving both Suzuki-Miyaura couplings and hydrochloride formation. In the synthesis of 4-amino-3,5-dichloroanisole analogs, acetylation prior to nitration prevents unwanted side reactions during Ullmann couplings, enabling 78% isolated yield after deprotection [2]. Crucially, Boc protection proves incompatible with strongly acidic crystallization conditions, leading to premature deprotection and salt disproportionation.
X-ray crystallography represents the most definitive method for determining the three-dimensional molecular structure of 2-Amino-5-methoxybiphenyl hydrochloride. The crystallographic analysis provides precise information about bond lengths, bond angles, and dihedral angles within the molecular framework [1] [2] [3].
The biphenyl backbone in 2-Amino-5-methoxybiphenyl hydrochloride exhibits a characteristic non-planar conformation, with the two phenyl rings adopting a specific dihedral angle that minimizes steric hindrance while optimizing π-electron delocalization. Based on structural studies of related biphenyl derivatives, the dihedral angle between the two aromatic rings typically ranges from 40° to 80° [4] [5]. The presence of the amino group at the 2-position and the methoxy substituent at the 5-position on one phenyl ring influences the overall molecular geometry through both steric and electronic effects.
Key crystallographic parameters for 2-Amino-5-methoxybiphenyl hydrochloride include:
Unit Cell Parameters:
Molecular Geometry:
The hydrochloride salt formation involves protonation of the amino group, creating a formal positive charge that affects the overall molecular conformation and crystal packing arrangements through ionic interactions and hydrogen bonding networks [8] [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through chemical shift assignments and coupling patterns for 2-Amino-5-methoxybiphenyl hydrochloride across multiple nuclei [10] [11] [12] [13].
The proton nuclear magnetic resonance spectrum of 2-Amino-5-methoxybiphenyl hydrochloride exhibits characteristic chemical shifts and multiplicities for different proton environments:
Aromatic Proton Assignments:
Functional Group Proton Assignments:
The protonation of the amino group in the hydrochloride salt results in significant downfield shifts of nearby aromatic protons due to the electron-withdrawing effect of the positively charged nitrogen atom [8] [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment:
Aromatic Carbon Assignments:
Functional Group Carbon Assignments:
Nitrogen-15 nuclear magnetic resonance provides specific information about the nitrogen environment in the amino group:
Nitrogen Chemical Shift Assignments:
The ¹⁵N nuclear magnetic resonance chemical shift is highly sensitive to protonation state and hydrogen bonding interactions, making it a valuable probe for salt formation and structural characterization [11].
High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation for 2-Amino-5-methoxybiphenyl hydrochloride through accurate mass measurements and fragmentation patterns [19] [20] [21] [22].
Exact Mass Determinations:
Mass Spectrometric Ionization Methods:
The mass spectrum of 2-Amino-5-methoxybiphenyl hydrochloride exhibits characteristic fragmentation pathways:
Major Fragment Ions:
Isotope Pattern Analysis:
High-resolution mass spectrometry instruments provide mass accuracy measurements within 1-5 ppm, enabling unambiguous molecular formula determination:
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 236.0837 | 236.0834 | -1.3 |
| [M-HCl+H]⁺ | 200.1070 | 200.1067 | -1.5 |
| [Biphenyl]⁺ | 154.0783 | 154.0780 | -1.9 |
Vibrational spectroscopy provides detailed information about functional group characteristics and molecular vibrations in 2-Amino-5-methoxybiphenyl hydrochloride through both infrared absorption and Raman scattering techniques [24] [25] [26].
The infrared spectrum of 2-Amino-5-methoxybiphenyl hydrochloride exhibits characteristic absorption bands corresponding to specific functional group vibrations:
Amino Group Vibrations:
Aromatic Ring Vibrations:
Methoxy Group Vibrations:
Biphenyl Linkage Vibrations:
Raman spectroscopy complements infrared spectroscopy by providing information about symmetric vibrations and polarizability changes:
Characteristic Raman Bands:
| Functional Group | Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|---|
| NH₃⁺ | Symmetric stretch | 3150 | 3145 | ν₁(NH₃⁺) |
| NH₃⁺ | Asymmetric stretch | 3250 | Weak | ν₃(NH₃⁺) |
| Aromatic CH | Stretch | 3050 | 3048 | ν(ArCH) |
| OCH₃ | CH stretch | 2950 | 2952 | ν(CH₃) |
| Aromatic CC | Stretch | 1580 | 1582 | ν(ArCC) |
| NH₃⁺ | Bending | 1620 | Weak | δ(NH₃⁺) |
| Aromatic CC | Stretch | 1500 | 1498 | ν(ArCC) |
| CO | Stretch | 1250 | 1248 | ν(CO) |
| Ring | Breathing | 850 | 852 | Ring mode |